molecular formula C57H90ClN19O21S2 B13412958 Bleomycin A5 Hydrochloride Salt

Bleomycin A5 Hydrochloride Salt

Cat. No.: B13412958
M. Wt: 1477.0 g/mol
InChI Key: NRVKJXFKQWUKCB-YOXWSFJOSA-N
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Description

Bleomycin A5 Hydrochloride Salt is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is part of the bleomycin family, which includes several related compounds such as bleomycin A2 and B2. This compound is primarily used as an antineoplastic agent in chemotherapy, particularly for treating various types of cancer, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bleomycin A5 Hydrochloride Salt involves complex multi-step processes. The initial steps include the fermentation of Streptomyces verticillus to produce the bleomycin complex. This complex is then subjected to various purification processes, including chromatography, to isolate Bleomycin A5. The isolated compound is then converted into its hydrochloride salt form through a reaction with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure the purity and quality of the final product. The production process is strictly regulated to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Bleomycin A5 Hydrochloride Salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of reactive oxygen species, which play a crucial role in the compound’s antineoplastic activity .

Scientific Research Applications

Bleomycin A5 Hydrochloride Salt has a wide range of scientific research applications:

Mechanism of Action

Bleomycin A5 Hydrochloride Salt exerts its effects primarily through the inhibition of DNA synthesis. It binds to DNA and induces single and double-strand breaks, leading to cell death. The compound’s activity is dependent on the presence of oxygen and metal ions, which facilitate the formation of reactive oxygen species. These species cause oxidative damage to DNA, ultimately leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Bleomycin A2: Another member of the bleomycin family, used similarly in chemotherapy.

    Bleomycin B2: Also used in cancer treatment, with a slightly different structure and activity profile.

Uniqueness

Bleomycin A5 Hydrochloride Salt is unique due to its specific structure and the presence of the hydrochloride salt form, which enhances its solubility and stability. This makes it particularly effective in clinical applications and research settings .

Properties

Molecular Formula

C57H90ClN19O21S2

Molecular Weight

1477.0 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride

InChI

InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H/t23-,24-,25-,26+,27+,31+,32-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,55-,56+;/m1./s1

InChI Key

NRVKJXFKQWUKCB-YOXWSFJOSA-N

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl

Origin of Product

United States

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